Product packaging for 3-Phenylpyridazine(Cat. No.:CAS No. 15150-84-2)

3-Phenylpyridazine

Cat. No.: B076906
CAS No.: 15150-84-2
M. Wt: 156.18 g/mol
InChI Key: XWSSUYOEOWLFEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Phenylpyridazine is a privileged heterocyclic scaffold of significant interest in medicinal chemistry and materials science research. This compound features a pyridazine core, a nitrogen-rich diazine ring, directly linked to a phenyl group, creating a planar, conjugated structure ideal for molecular recognition and electronic applications. Its primary research value lies in its role as a versatile building block for the synthesis of novel pharmaceutical candidates, particularly as a core structure in kinase inhibitors, CNS-active agents, and other biologically relevant small molecules. The pyridazine ring can act as a bioisostere for pyridine or pyrimidine, altering the electronic distribution, solubility, and hydrogen-bonding capacity of the resulting compounds. In materials science, the rigid, planar geometry and pi-conjugated system of this compound make it a promising precursor for constructing organic ligands in metal-organic frameworks (MOFs) and for developing advanced organic electronic materials. Researchers utilize this compound to explore structure-activity relationships (SAR) and to develop new synthetic methodologies for functionalized pyridazines. This product is provided for research applications only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8N2 B076906 3-Phenylpyridazine CAS No. 15150-84-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2/c1-2-5-9(6-3-1)10-7-4-8-11-12-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWSSUYOEOWLFEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20164799
Record name 3-Phenylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20164799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15150-84-2
Record name 3-Phenylpyridazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015150842
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Phenylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20164799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-PHENYLPYRIDAZINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for 3 Phenylpyridazine and Its Analogues

Classical Approaches to Pyridazine (B1198779) Ring Formation Relevant to Phenyl-Substituted Derivatives

Classical methods for constructing the pyridazine core often involve the reaction of dicarbonyl compounds with hydrazine (B178648) derivatives.

A primary and long-standing method for synthesizing the pyridazine ring is the cyclocondensation of 1,4-dicarbonyl compounds with hydrazine hydrate (B1144303). ptfarm.plnih.govnih.govwikipedia.org This approach, an adaptation of the Paal-Knorr synthesis, is a valuable technique for creating substituted pyridazines. wikipedia.orgorganic-chemistry.orgrgmcet.edu.in For instance, the reaction of β-aroyl propionic acids, which are 1,4-dicarbonyl compounds, with hydrazine hydrate leads to the formation of pyridazinone derivatives. ptfarm.plnih.govtandfonline.com These pyridazinones can then be converted to the corresponding 3-chloro-6-substituted phenylpyridazines by reacting with phosphorus oxychloride. ptfarm.plnih.gov Subsequent treatment with hydrazine hydrate can then yield 3-hydrazino-6-substituted phenylpyridazines. ptfarm.plnih.govprepchem.comsci-hub.se

A one-pot, three-component reaction has also been developed for the synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. This method involves the reaction of arylglyoxals with hydrazine hydrate, followed by the addition of malononitrile, to produce the desired pyridazine derivatives at room temperature.

Table 1: Examples of Cyclocondensation Reactions with Hydrazine Hydrate

Reactants Product Additional Reagents/Conditions Reference
β-aroyl propionic acid, hydrazine hydrate 6-(substituted aryl)-2,3,4,5-tetrahydro-3-pyridazinone Cyclization nih.gov
3-chloro-6-substituted phenylpyridazine, hydrazine hydrate 3-hydrazino-6-substituted phenylpyridazine Reflux in butanol prepchem.com

The inverse electron-demand Diels-Alder (IEDDA) reaction is a powerful tool for the synthesis of pyridazines. thieme-connect.demolaid.comresearchgate.net This reaction typically involves the cycloaddition of an electron-deficient diene, such as a 1,2,4,5-tetrazine, with an electron-rich dienophile, like an alkene or alkyne. acs.orgnih.govrsc.orgnih.gov The initial cycloadduct undergoes a retro-Diels-Alder reaction, leading to the expulsion of a small molecule, most commonly dinitrogen, to form the aromatic pyridazine ring. nih.gov

This strategy allows for the synthesis of various substituted pyridazines, including 3-phenylpyridazine, by carefully selecting the substituents on the tetrazine and the dienophile. thieme-connect.deacs.orgresearchgate.net For example, the reaction of 3-methyl-6-phenyl-1,2,4,5-tetrazine (B6167803) with various dienophiles can produce a range of substituted this compound derivatives. arkat-usa.org The regioselectivity of the reaction can be controlled, for instance, by using amine catalysis in the reaction of unsymmetrical tetrazines with aldehydes and ketones. arkat-usa.org

The Diaza-Wittig reaction provides another route to pyridazine synthesis. rsc.orgkuleuven.beresearchgate.netrsc.org This reaction involves the intramolecular reaction of a phosphazine, which is formed from a diazo compound and a phosphine. rsc.org An organophosphorus-catalyzed version of the Diaza-Wittig reaction has been developed for the synthesis of substituted pyridazines from diazo compounds, using a phospholene oxide as the catalyst. rsc.orgrsc.orgmolaid.com This method allows for the synthesis of pyridazine derivatives with electron-withdrawing groups in good to excellent yields. rsc.orgresearchgate.netrsc.org

The general catalytic cycle involves the reduction of the phospholene oxide, formation of a phosphazine intermediate with the diazo compound, conversion to an oxazaphosphetane, and finally, the formation of the pyridazine with regeneration of the phospholene oxide. rsc.org

Inverse Electron-Demand Diels-Alder Cycloaddition Strategies

Regioselective Synthesis and Functionalization of this compound Derivatives

Modern synthetic efforts often focus on the regioselective introduction of functional groups onto a pre-existing pyridazine core or the regioselective synthesis of the substituted ring itself.

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are highly effective for the synthesis of aryl-substituted pyridazines. vapourtec.commdpi.comresearchgate.net These reactions typically involve the coupling of a halopyridazine with an arylboronic acid in the presence of a palladium catalyst and a base. mdpi.comvulcanchem.commdpi.com

The Suzuki coupling has been successfully used to synthesize 3-phenylpyridine (B14346), a related compound, from 3-bromopyridine (B30812) and phenylboronic acid. vapourtec.com This methodology is also applicable to the synthesis of this compound derivatives. For example, the Suzuki coupling of 3,5-dichloropyridazine (B104411) with arylboronic acids can be controlled to achieve selective substitution at the C3 or C5 position by tuning the reaction conditions, such as the choice of ligand and base. rsc.org Similarly, 3-chloro-5-bromo-6-phenylpyridazine undergoes Suzuki coupling preferentially at the C5 position. rsc.org

Table 2: Examples of Palladium-Catalyzed Suzuki Coupling

Pyridazine Substrate Coupling Partner Catalyst System Product Reference
3-Bromopyridine Phenylboronic acid SPM3Pd, ethanol, DIPEA 3-Phenylpyridine vapourtec.com
2,3,5-Trichloropyridine Phenylboronic acid Pd(OAc)₂, Na₂CO₃, H₂O/DMF 3,5-Dichloro-2-phenylpyridine mdpi.com

The pyridazine ring is an electron-deficient heterocycle, which influences its reactivity towards electrophilic and nucleophilic reagents. acs.org

Electrophilic Functionalization: Direct electrophilic aromatic substitution on the pyridazine ring is generally difficult due to its electron-deficient nature. acs.org However, functionalization of a phenyl group attached to the pyridazine ring is possible. For example, in related systems like 2-(2'-pyridyl)phenyl ligands coordinated to a metal center, electrophilic substitution such as nitration and bromination occurs on the phenyl ring. acs.org

Nucleophilic Functionalization: The electron-deficient pyridazine ring is more susceptible to nucleophilic attack. acs.org Halogen atoms on the pyridazine ring, such as a chlorine atom at position 4, can be readily displaced by nucleophiles like amines and alkoxides under mild conditions. vulcanchem.com This allows for the diversification of the pyridazine scaffold. For instance, 6-bromo-4-chloro-3-phenylpyridazine (B12841814) reacts with amines to give 6-bromo-4-amino-3-phenylpyridazine derivatives. vulcanchem.com

Palladium-Catalyzed Cross-Coupling Methodologies, including Suzuki Coupling

Sustainable and Green Chemistry Innovations in this compound Synthesis

The principles of green chemistry, which promote the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the synthesis of heterocyclic compounds like this compound. mdpi.com Innovations focus on developing more sustainable methodologies through the use of alternative reaction media, renewable catalysts, and more efficient reaction conditions. mdpi.comresearchgate.net

Utilization of Ionic Liquids as Reaction Media and Catalysts

Ionic liquids (ILs) have emerged as a significant area of interest in green chemistry for the synthesis of heterocyclic compounds. eurekaselect.com Defined as organic salts with melting points below 100 °C, they possess a unique combination of properties including negligible vapor pressure, high thermal stability, non-flammability, and high ionic conductivity. uni-due.de These characteristics make them attractive alternatives to volatile and often toxic organic solvents traditionally used in chemical synthesis. eurekaselect.com

When used as reaction solvents, ionic liquids can create a highly polar environment that differs significantly from conventional solvents, which can lead to enhanced reaction rates and selectivity. Their non-volatile nature not only reduces air pollution but also simplifies product recovery and allows for the potential recycling and reuse of the solvent system, aligning with the core principles of sustainable chemistry. eurekaselect.com

Ionic liquids can be designed to be acidic or basic, allowing them to function not just as a medium but also as a catalyst for various reactions. mdpi.com For instance, chloroaluminate ILs exhibit Lewis acidity and have been used in reactions like alkylation. mdpi.com This dual role as solvent and catalyst can streamline synthetic processes, reducing the need for additional, potentially hazardous catalysts. While specific literature detailing the synthesis of this compound directly in ionic liquids is not abundant, the successful application of ILs in the synthesis of related nitrogen-containing heterocycles, such as pyridines and pyrimidines, demonstrates their significant potential. eurekaselect.comnih.gov The use of ILs can lead to milder reaction conditions, improved yields, and greater efficiency in multicomponent reactions for synthesizing these related scaffolds. eurekaselect.com

Biocatalytic or Heterogeneous Catalysis Approaches (e.g., Chitosan-mediated)

The shift towards greener synthesis methodologies also prominently features the use of biocatalysts and heterogeneous catalysts, which offer advantages in terms of selectivity, mild reaction conditions, and catalyst recyclability.

Biocatalysis , the use of enzymes or whole cells to catalyze chemical reactions, is a powerful tool in sustainable synthesis due to the high selectivity (chemo-, regio-, and enantioselectivity) of enzymes, which operate under mild conditions of temperature and pH, often in aqueous media. mdpi.comresearchgate.net While direct biocatalytic synthesis of the this compound core is an area requiring more research, the principles have been widely applied. For example, enzymes like lipases have been successfully used for the kinetic resolution of key chiral intermediates in the synthesis of complex pharmaceuticals. nih.gov The nitrile hydratase activity of microorganisms like Rhodococcus R312 has been employed for the hydration of nitriles to amides, a common transformation in pharmaceutical synthesis, demonstrating the potential for enzymatic transformations on precursors to pyridazine rings. mdpi.com

Heterogeneous catalysis offers a practical approach to green chemistry by simplifying catalyst separation from the reaction mixture, which allows for easy recovery and reuse, minimizing waste and potential product contamination. rsc.org

A notable example of a green heterogeneous catalyst is chitosan (B1678972) , a biodegradable and renewable biopolymer derived from chitin. Chitosan and its derivatives have been effectively used as catalysts in the synthesis of pyridazine derivatives. umich.eduresearchgate.net In one approach, chitosan acts as a green, recyclable catalyst for the [3+3] atom combination reaction between arylhydrazones and α,β-unsaturated nitriles to produce 1,4-dihydropyridazines. umich.edu Similarly, β-chitosan has been employed as a catalyst in the reaction of 2-arylhydrazono-1-phenylethanones with benzylidenemalononitriles to yield pyridazine derivatives. arkat-usa.org The use of chitosan-grafted copolymers, such as chitosan-grafted-poly(4-vinylpyridine), further expands its utility, serving as an efficient and recyclable basic catalyst for various organic transformations. mdpi.com

Beyond biopolymers, inorganic heterogeneous catalysts are also being developed. For instance, a strontium-doped lanthanum cobaltite (B72492) perovskite (La0.6Sr0.4CoO3) has been shown to be a superior, recyclable heterogeneous catalyst for the synthesis of triphenylpyridines, a related class of N-heterocycles. rsc.org Another significant advancement is the use of heterogeneous palladium catalysts in continuous flow systems for Suzuki coupling reactions. This method has been successfully applied to the synthesis of 3-phenylpyridine, an isomer of this compound, achieving high conversion rates with a recyclable catalyst. vapourtec.com Furthermore, heterogeneous iridium catalysts have been developed for the hydroboration of pyridines, including 3-phenylpyridine, showcasing the versatility of this approach. nsf.gov

The following table summarizes the yields for the synthesis of various pyridazine derivatives using β-chitosan as a catalyst, highlighting its effectiveness.

Reactant 1 (2a-c)Reactant 2 (9a-b)Product (10a-f)Yield (%)
2a9a10a85
2b9a10b80
2c9a10c82
2a9b10d83
2b9b10e81
2c9b10f80

Table adapted from research findings on the synthesis of pyridazine derivatives using β-chitosan as a catalyst. arkat-usa.org

Reactivity and Mechanistic Investigations of 3 Phenylpyridazine Systems

Intramolecular and Intermolecular Reactivity Profiles

The reactivity of the 3-phenylpyridazine system is significantly influenced by the electron-deficient nature of the pyridazine (B1198779) ring, which makes it susceptible to a variety of chemical transformations. Both intramolecular and intermolecular reactions have been explored to functionalize this heterocyclic core, leading to a diverse range of derivatives with potential applications in medicinal chemistry and materials science.

Palladium-catalyzed cross-coupling reactions have proven to be a powerful tool for the arylation of the pyridazine nucleus. For instance, the regioselective arylation at the 4-position of 4-bromo-6-chloro-3-phenylpyridazine (B1280439) has been successfully achieved via the Suzuki cross-coupling reaction. thieme-connect.com This method allows for the introduction of various aryl groups, and the remaining chloro substituent at the 6-position can be further functionalized, highlighting the utility of chloropyridazines as versatile intermediates. thieme-connect.com The difference in reactivity between the C-Br and C-Cl bonds allows for this regioselectivity, as the oxidative insertion of palladium into the C-Cl bond requires higher energy. thieme-connect.com

Metalation reactions offer another avenue for the functionalization of the this compound ring. Directed ortho-metalation of this compound has been achieved using TMPLi (lithium 2,2,6,6-tetramethylpiperidide), demonstrating a method for regioselective functionalization. researchgate.net Furthermore, the use of bimetallic bases like TMPZnX·LiX (where X = Cl, Br) has enabled regioselective zincations of pyridazines, furnishing 3-zincated pyridazine which can then be trapped with various electrophiles. researchgate.net

The pyridazine ring itself, being electron-deficient, influences the reactivity of its substituents. For example, the presence of two chlorine atoms at the 4 and 6 positions in 4,6-dichloro-3-phenylpyridazine (B1363445) contributes significantly to its reactivity in various chemical reactions. cymitquimica.com The inherent properties of the pyridazine nucleus, such as its basicity (pKa = 2.3), also play a role in its reactivity, favoring protonation, hydrogen bond formation, and chelation. researchgate.net These characteristics are fundamental to understanding both its intermolecular and intramolecular reaction pathways. While specific examples of intramolecular cyclization reactions involving an unsubstituted this compound are less common in the reviewed literature, the principles of intramolecular catalysis suggest that appropriately substituted derivatives could undergo such transformations. For instance, the general principles of intramolecular reactions, such as the attack of a nucleophilic carboxyl group on an ester, highlight the potential for designed intramolecular reactivity in functionalized this compound systems. libretexts.org

Photochemical Transformations and Elucidation of Reaction Mechanisms

The photochemistry of this compound and its derivatives has been a subject of detailed investigation, revealing complex isomerization pathways and offering insights into fundamental photochemical processes.

Photoisomerization Pathways of this compound N-Oxide Derivatives

The irradiation of this compound N-oxide leads to fascinating molecular rearrangements. Upon irradiation, this compound N-oxide, which has an excited singlet state at 330 nm, undergoes photoisomerization. researchgate.netpreprints.org The primary product of this photochemical reaction is 2-phenylfuran (B99556), which forms through the loss of nitrogen. researchgate.netresearcher.life This transformation is believed to proceed through a transient diazo intermediate. researchgate.netpreprints.org

In a related system, the irradiation of 3,6-diphenylpyridazine (B189494) N-oxide results in a more complex product mixture. The initial photochemical step is a ring-opening reaction to form a diazoketone intermediate. researchgate.netresearchgate.net This intermediate can then follow two distinct pathways: a ring-closure reaction to yield a pyrazole (B372694) derivative (1-benzoyl-5-phenylpyrazole) or, through a higher energy transition, lose nitrogen to form 2,5-diphenylfuran. researchgate.netpreprints.org The formation of these products highlights the rich and varied photochemical reactivity of pyridazine N-oxides.

It has been established that for pyridazine N-oxides, the excited singlet state is responsible for isomerizations and rearrangements, while the triplet excited state is implicated in deoxygenation reactions. wur.nl

Computational Chemistry Approaches for Mechanistic Elucidation of Photoreactions

Computational chemistry, particularly Density Functional Theory (DFT) calculations, has been instrumental in elucidating the mechanisms of the photoreactions of this compound derivatives. researchgate.netpreprints.org These theoretical studies provide a detailed understanding of the reaction pathways and the energetics of the various intermediates and transition states.

For the photoisomerization of this compound N-oxide, DFT calculations have explained why 2-phenylfuran is the sole product. researchgate.netresearcher.life The calculations show that the initially formed diazo intermediate cannot be converted into the corresponding pyrazole derivative. researchgate.netpreprints.org Instead, the only feasible reaction pathway is the elimination of nitrogen to form 2-phenylfuran. researchgate.netpreprints.org

In the case of 3,6-diphenylpyridazine N-oxide, DFT calculations have mapped out the potential energy surface for the photoisomerization process. researchgate.net The calculations confirmed the formation of the diazoketone intermediate from the first excited singlet state. researchgate.net Furthermore, the calculations elucidated the subsequent steps, including the ring closure to the pyrazole and the nitrogen extrusion to the furan, providing insights into the transition state energies for each pathway. researchgate.net The use of computational methods has become a crucial complementary tool to experimental studies in understanding the complex photochemical behavior of these heterocyclic systems. rsc.org

Coordination Chemistry and Metal Complex Formation with this compound Ligands

This compound and its derivatives are effective ligands in coordination chemistry, capable of forming stable complexes with a variety of transition metals. The nitrogen atoms of the pyridazine ring act as coordination sites, and the phenyl substituent can influence the electronic and steric properties of the resulting complexes.

A notable example is the formation of phosphorescent platinum(II) and iridium(III) complexes with 6-chloro-3-phenylpyridazine (H6Clppdz). researchgate.net These complexes are formed through cyclometalation, where the ligand coordinates to the metal center through both a nitrogen atom and a carbon atom of the phenyl ring. The resulting chloro-bridged dimers can be cleaved with acetylacetone (B45752) to yield monomeric complexes. researchgate.net These complexes exhibit bright orange luminescence at room temperature, with the emission wavelengths being dependent on the metal center. researchgate.net The strong spin-orbit coupling induced by the heavy metal atoms facilitates phosphorescence.

Iridium(III) complexes containing 2-phenylpyridine (B120327) and its derivatives have been extensively studied for their applications in organic light-emitting diodes (OLEDs) and as biological labels. mdpi.comnih.gov These complexes often exhibit high quantum yields and electrochemical stability. mdpi.com The emission color of these complexes can be tuned by modifying the substituents on the phenylpyridine ligand. mdpi.com

The 3-phenylpyridine (B14346) moiety itself can act as a ligand in various coordination compounds. For instance, it has been used as an axial ligand in synthetic metalloporphyrin complexes to study the rates of olefin oxygenation. Additionally, C- and Z-shaped complexes of rhenium have been synthesized with 4-phenylpyridine (B135609) as a ligand, which are of interest for their potential to form mixed-valence compounds. nih.govacs.org The coordination of 3-phenylpyridine to metal centers has also been investigated through NMR studies of its complexes with gold(III), palladium(II), and platinum(II) chlorides. sigmaaldrich.com

The ability of this compound and its derivatives to form a wide array of metal complexes with interesting photophysical and chemical properties underscores their importance as versatile ligands in inorganic and organometallic chemistry.

Advanced Spectroscopic and Structural Characterization of 3 Phenylpyridazine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the cornerstone for determining the precise structure of 3-Phenylpyridazine in solution. Through one-dimensional (¹H, ¹³C) and two-dimensional correlation experiments, a complete map of the proton and carbon environments and their connectivities can be established.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the three protons on the pyridazine (B1198779) ring and the five protons on the phenyl ring. The chemical shifts are influenced by the electron-withdrawing nature of the pyridazine ring and the anisotropic effects of the aromatic systems.

The pyridazine protons typically appear in the downfield region of the spectrum. The proton at the C6 position (H6), being adjacent to a nitrogen atom, is the most deshielded and is expected to appear as a doublet of doublets. The H4 and H5 protons will also present as complex multiplets, with their chemical shifts and coupling patterns determined by their relative positions.

The five protons of the phenyl group will resonate in the aromatic region, typically between 7.4 and 8.2 ppm. The ortho-protons (H2' and H6') are expected to appear as a multiplet at the most downfield position of the phenyl signals due to their proximity to the pyridazine ring. The meta- (H3', H5') and para- (H4') protons will appear slightly more upfield, with their signals overlapping to form a complex multiplet.

Specific assignments require detailed analysis of coupling constants (J-values), which describe the interaction between neighboring protons. Typical three-bond (³J) coupling constants in aromatic systems are in the range of 6-8 Hz.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, ten distinct signals are expected (eight for the aromatic carbons and two for the carbons in the C=N bonds). The carbon atoms of the pyridazine ring are generally observed at lower field (higher ppm) compared to the phenyl ring carbons due to the influence of the electronegative nitrogen atoms. The carbon atom directly bonded to the phenyl group (C3) and the carbons adjacent to the nitrogen atoms (C4 and C6) are particularly deshielded.

Published spectral data provides the following assignments for the carbon signals of this compound.

Carbon AtomChemical Shift (δ, ppm)
C3158.4
C6150.9
C4127.4
C5124.6
C1' (ipso)136.2
C4' (para)130.6
C2'/C6' (ortho)129.5
C3'/C5' (meta)127.1

Two-dimensional (2D) NMR experiments are essential for the definitive assignment of the ¹H and ¹³C signals by revealing through-bond correlations.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. For this compound, cross-peaks would be expected between H4 and H5, and between H5 and H6 on the pyridazine ring. On the phenyl ring, correlations would be seen between the ortho-protons (H2'/H6') and the meta-protons (H3'/H5'), and between the meta-protons and the para-proton (H4').

HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons directly to the carbons they are attached to, showing one-bond ¹H-¹³C correlations. It allows for the unambiguous assignment of each protonated carbon signal in the ¹³C NMR spectrum by correlating it with its corresponding, and often more easily assigned, proton signal. For example, the proton at H6 would show a cross-peak to the carbon signal at 150.9 ppm (C6).

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial as it reveals longer-range couplings (typically over two or three bonds) between protons and carbons. This is particularly useful for identifying connections across quaternary (non-protonated) carbons. For this compound, the key HMBC correlation would be between the ortho-protons of the phenyl ring (H2'/H6') and the C3 carbon of the pyridazine ring. This three-bond correlation provides definitive proof of the connectivity between the two ring systems.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Analysis

Vibrational spectroscopy, including FT

Fourier-Transform Infrared (FT-IR) Spectroscopy

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and probing the structural integrity of molecules through fragmentation analysis. For this compound, with a molecular formula of C₁₀H₈N₂ and a molecular weight of 156.19 g/mol , both soft and high-energy ionization techniques provide valuable data.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization method that generates ions from macromolecules or thermally labile compounds with minimal fragmentation, making it ideal for confirming molecular weight. wikipedia.orglibretexts.org When analyzing this compound or its derivatives using ESI-MS, the primary observation is typically the protonated molecular ion, [M+H]⁺. This technique is frequently coupled with tandem mass spectrometry (MS/MS) to induce and analyze fragmentation, offering deep insights into the molecule's structure. researchgate.netrsc.org

In studies involving metal complexes of 3-phenylpyridine (B14346) (a related isomer), Collision-Induced Dissociation (CID) analysis of ions generated by ESI-MS revealed distinct fragmentation pathways. For instance, in a study of a ruthenium complex containing 3-phenylpyridine, the elimination of a neutral 3-phenylpyridine molecule from the complex was observed as a favorable fragmentation pathway. rsc.org Such studies demonstrate how ESI-MS/MS can be used to probe the bonding and stability of molecules containing the phenyl-heterocycle core. The process involves accelerating the ions and colliding them with an inert gas, which imparts internal energy and causes bonds to break, revealing the most stable fragments. weebly.compg.edu.pl

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a molecule with high accuracy, which allows for the unambiguous determination of its elemental formula. copernicus.org This capability is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas. For derivatives of this compound, HRMS is used to validate the molecular ion. For example, the molecular ion [M+H]⁺ of 4-Chloro-6-[(2,4-dichlorophenyl)sulfanyl]-3-phenylpyridazine has been validated using HRMS. Similarly, HRMS has been employed to confirm the molecular ion of other related heterocyclic structures, providing confidence in their synthesis and identity. The high resolving power of instruments like the Time-of-Flight (TOF) analyzer allows for the separation of ions with very small mass differences, which is essential for accurate formula determination. copernicus.org

Electronic Absorption and Emission Spectroscopy (UV-Vis) for Electronic Transitions

Electronic spectroscopy, specifically UV-Visible (UV-Vis) absorption and emission spectroscopy, investigates the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state.

For pyridazine derivatives, the UV-Vis spectra are characterized by specific absorption bands. In a study of 6-chloro-4-hydroxy-3-phenyl pyridazine in N,N-dimethylformamide, the experimental UV/Vis spectrum was analyzed and compared with theoretical simulations. researchgate.net Similarly, studies on metal complexes containing 6-chloro-3-phenylpyridazine show intense absorption bands at higher energies, which are assigned to π-π* ligand-centered (LC) transitions. These transitions involve the promotion of electrons within the aromatic system of the ligand. At longer wavelengths, Metal-to-Ligand Charge-Transfer (MLCT) bands are often observed in these complexes. upsi.edu.my

The photophysical properties, including emission, are also of significant interest. Iridium(III) complexes with 2-phenylpyridine (B120327), a structural isomer, are known to be highly phosphorescent due to strong spin-orbit coupling, which facilitates transitions between singlet and triplet states. upsi.edu.my The emission color and efficiency of these materials can be tuned by modifying the ligands. upsi.edu.myrsc.org For instance, complexes containing 6-chloro-3-phenylpyridazine show intense emission in solution at room temperature, with the emission wavelength varying depending on the central metal ion.

X-ray Diffraction for Solid-State Structure Determination

X-ray diffraction (XRD) on single crystals is the definitive method for determining the three-dimensional atomic arrangement of a compound in the solid state. Although a crystal structure for the parent this compound is not readily found in the cited literature, numerous structures of its metal complexes have been resolved, providing precise information about its geometry when acting as a ligand.

Analysis of the crystal structure of complexes like bis(3-phenylpyridine-kN)bis(thiocyanato-kS)-platinum(II) reveals key structural parameters. In this complex, the 3-phenylpyridine ligand is not planar; the phenyl and pyridine (B92270) rings are twisted relative to each other by a dihedral angle of 20.7(2)°. researchgate.net Similar structural features are observed in other complexes, such as dichlorobis(3-phenylpyridine-κN)palladium(II) and 3-phenylpyridinium pentachloro-(3-phenylpyridine-kN)platinate(IV) hydrate (B1144303). crystallography.netresearchgate.net These structures confirm the connectivity and provide precise bond lengths and angles, showing how the molecule packs in a crystalline lattice. The data from these studies are often deposited in crystallographic databases for public access. nih.gov

Computational Chemistry and Cheminformatics in 3 Phenylpyridazine Research

Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a favorable balance between accuracy and computational cost for studying medium-sized organic molecules like 3-phenylpyridazine. DFT calculations are extensively used to determine a wide array of electronic and geometric properties.

Molecular Geometry Optimization and Conformational Landscape Analysis

The first step in most computational studies is the optimization of the molecule's geometry to find its lowest energy conformation. For this compound, a key structural feature is the dihedral angle between the phenyl and pyridazine (B1198779) rings. This rotation is governed by a delicate balance between the steric hindrance of the ortho-hydrogens and the electronic stabilization gained from π-conjugation between the two rings.

Theoretical calculations on the closely related 3-phenylpyridine (B14346) have shown that the molecule is non-planar in its equilibrium conformation. DFT calculations using the B3LYP functional with a 6-31G* basis set predicted an inter-ring twist angle of 37.9°, while the restricted Hartree-Fock (RHF) method yielded a value of 45.6°. nsf.gov These non-planar arrangements are a compromise to alleviate the steric repulsion between the hydrogen atoms on the adjacent rings. nsf.gov Similar computational approaches are applied to this compound to determine its preferred three-dimensional structure. The calculated bond lengths and angles for the optimized geometry are then compared with experimental data from techniques like X-ray crystallography, where available, to validate the computational model. For instance, in a study of a different heterocyclic compound, the gas-phase structure calculated using DFT (B3LYP) with a 6-311G+(d) basis set showed good agreement with the X-ray crystal structure, with calculated bond lengths and angles often falling within the experimental error margins. researchgate.net

Table 1: Example of Calculated vs. Experimental Geometric Parameters for a Heterocyclic System (7-Phenylbenzo[a]phenazine-5(7H)-one)

ParameterBond/AngleCalculated (DFT/B3LYP)Experimental (X-ray)
Bond Length (Å)N(1)-C(6)1.3781.373
Bond Length (Å)C(5)-O(1)1.2431.233
Bond Angle (°)C(5a)-N(1)-C(6a)117.2117.0
Torsion Angle (°)C(11)-N(2)-C(17)-C(22)89.985.0
This table serves as an illustration of the type of data obtained from DFT calculations and its comparison with experimental values. Data from a representative complex heterocyclic system is used for this purpose. researchgate.net

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Prediction

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the chemical reactivity and electronic properties of a molecule. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. irjweb.com

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov DFT calculations are commonly employed to determine the energies of these orbitals and visualize their spatial distribution. For derivatives of this compound, these calculations help in understanding how different substituents on the pyridazine or phenyl ring can alter the electronic properties and, consequently, the reactivity of the molecule. For example, a computational study on a triazine derivative using DFT (B3LYP/6-311++G(d,p)) calculated a HOMO-LUMO energy gap of 4.4871 eV. irjweb.com In another instance, a study on an iron(III) porphyrin complex reported a calculated HOMO-LUMO gap of 0.9042 eV at the B3LYP/6-311G(d,p) level, indicating its potential for high reactivity. physchemres.org These values provide a quantitative measure of the molecule's kinetic stability and the energy of its electronic transitions.

Table 2: Example of Calculated Frontier Molecular Orbital Energies

Compound/SystemMethod/Basis SetHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Reference
N-(1H-benzo[d]imidazol-2-yl)methyl)-1,2,4-triazin-3-amineDFT/B3LYP/6-311++G(d,p)--4.4871 irjweb.com
Iron(III) Porphyrin ComplexDFT/B3LYP/6-311G(d,p)--0.9042 physchemres.org
This table provides examples of HOMO-LUMO energy gaps calculated for different molecular systems to illustrate the application of this analysis.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing different values of the electrostatic potential. uni-muenchen.de

Typically, red regions indicate areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Conversely, blue regions denote areas of low electron density and positive electrostatic potential, indicating sites for nucleophilic attack. Green and yellow regions represent intermediate or near-neutral potentials. wolfram.com

For this compound, MEP analysis can identify the most likely sites for protonation and other electrophilic interactions. The nitrogen atoms of the pyridazine ring, with their lone pairs of electrons, are expected to be regions of negative potential (red or yellow), making them attractive sites for electrophiles. The hydrogen atoms, particularly those on the phenyl ring, would be represented by regions of positive potential (blue). Such maps provide a clear, intuitive picture of the molecule's charge distribution and are instrumental in understanding intermolecular interactions, such as hydrogen bonding and stacking interactions, which are crucial in biological systems. researchgate.net

Prediction of Spectroscopic Parameters (Vibrational Frequencies, NMR Chemical Shifts, UV-Vis Spectra)

Computational methods, particularly DFT, are powerful tools for predicting the spectroscopic properties of molecules like this compound. These theoretical predictions are highly valuable for interpreting experimental spectra and for confirming molecular structures.

Vibrational Frequencies (IR and Raman): Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. By analyzing the computed vibrational modes, each peak in the experimental spectrum can be assigned to a specific molecular motion, such as stretching, bending, or wagging of bonds. researchgate.net

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of a molecule. nih.gov These calculated shifts are then compared with experimental data to aid in the structural elucidation of this compound and its derivatives. The accuracy of these predictions can be very high, often showing a strong linear correlation with experimental values. nih.gov

UV-Vis Spectra: The electronic absorption spectra (UV-Vis) of molecules can be predicted using Time-Dependent Density Functional Theory (TD-DFT). schrodinger.com This method calculates the energies of electronic transitions from the ground state to various excited states. The results, including the absorption wavelengths (λmax) and oscillator strengths (f), can be used to simulate the UV-Vis spectrum, which helps in understanding the electronic structure and chromophoric properties of the molecule.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are cheminformatics approaches used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or physicochemical properties. It is important to note that QSAR/QSPR models are developed for a series of derivatives of a parent scaffold, such as this compound, rather than for the single molecule itself, as these methods rely on variations in structure and activity across a dataset.

Development of 2D-QSAR and 3D-QSAR Models

2D-QSAR: In 2D-QSAR, the biological activity of a series of compounds is correlated with their 2D structural descriptors. These descriptors can be physicochemical properties (e.g., logP for lipophilicity, molar refractivity for steric effects), electronic parameters (e.g., Hammett constants), or topological indices that describe molecular size and branching. For a series of this compound derivatives, a 2D-QSAR model could be developed to predict their anti-inflammatory, antimicrobial, or other biological activities based on the nature and position of substituents on the phenyl and pyridazine rings.

3D-QSAR: 3D-QSAR models take into account the three-dimensional structure of the molecules. Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build these models. In this approach, the molecules in the dataset are aligned, and their steric and electrostatic fields are calculated at various points on a 3D grid. Statistical methods, such as Partial Least Squares (PLS) regression, are then used to correlate these 3D fields with the observed biological activities. mdpi.com

The resulting 3D-QSAR models are often visualized as contour maps, which highlight the regions around the molecule where modifications are likely to increase or decrease activity. For instance, a CoMFA map might show that a bulky, electron-donating group at a specific position on the this compound scaffold is favorable for enhanced biological activity, thus providing a clear roadmap for the design of more potent analogues. Such studies have been successfully applied to various pyridazine-containing compounds to guide the synthesis of new therapeutic agents.

### 5.

Computational chemistry and cheminformatics have emerged as indispensable tools in the study of this compound and its derivatives, enabling the prediction of properties, understanding of molecular behavior, and the rational design of novel analogues. These in silico approaches accelerate the research and development process by prioritizing compounds for synthesis and experimental testing.

#### 5.2.2. Application of Machine Learning Algorithms for Structure-Property Correlations

Machine learning (ML) algorithms, particularly in the framework of quantitative structure-property relationship (QSPR) models, are increasingly utilized to predict the physicochemical and biological properties of pyridazine derivatives. wikipedia.orgwikipedia.org These models establish mathematical correlations between the structural features of molecules and their observed properties. By analyzing a dataset of known pyridazine compounds, ML algorithms can learn to predict the properties of new, unsynthesized analogues. wikipedia.orgwikipedia.org

Several ML algorithms have been applied to pyridazine research, including Gradient Boosting Regressor (GBR), AdaBoost Regressor (ABR), k-nearest neighbor (KNN), and Multilinear Regression (MLR). wikipedia.orgwikipedia.org For instance, in predicting the corrosion inhibition efficiency (CIE) of pyridazine compounds, the GBR model has demonstrated high accuracy, with a coefficient of determination (R²) value approaching 0.999, indicating an almost perfect fit to the data. wikipedia.org The ABR model also showed superior performance compared to MLR in capturing the complex relationship between molecular features and CIE. wikipedia.org

Key molecular descriptors, such as total energy (TE) and dipole moment (µ), have been identified as significant factors influencing the properties of pyridazine derivatives. wikipedia.org To enhance the predictive power of these models, especially with small datasets, techniques like virtual sample generation using kernel density estimation (KDE) have been employed, significantly improving the correlation between molecular features and target properties. fishersci.co.uk

The performance of various ML models in predicting the corrosion inhibition efficiency of pyridazine derivatives is summarized below:

ML AlgorithmPerformance MetricReported ValueReference
Gradient Boosting Regressor (GBR)0.999 wikipedia.org
Gradient Boosting Regressor (GBR)RMSE0.18 wikipedia.org
Gradient Boosting Regressor (GBR)MAE0.14 wikipedia.org
AdaBoost Regressor (ABR)0.990 wikipedia.org
Multilinear Regression (MLR)0.982 wikipedia.org
Stacking Model 6 (XGB, LGBM, CatBoost with Random Forest)RMSE0.055 fishersci.dk

#### 5.3. Molecular Dynamics (MD) Simulations for Conformational Sampling and Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecules, providing detailed insights into their conformational flexibility and intermolecular interactions. wikipedia.orgnih.gov For this compound and its analogues, MD simulations can elucidate how these molecules behave in a biological environment, such as in the binding pocket of a target protein. indiamart.com These simulations generate a trajectory of atomic positions and velocities over time by integrating Newton's equations of motion, allowing for the exploration of the molecule's conformational landscape. wikipedia.orgnih.gov

The process involves placing the molecule in a simulated environment, often a box of water molecules with ions to mimic physiological conditions, and applying a force field to describe the interatomic forces. wikipedia.org By analyzing the simulation trajectory, researchers can identify stable and transient conformations of this compound derivatives and characterize the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) that govern their binding to a biological target. indiamart.comwikipedia.org For example, MD simulations can be used to assess the stability of a docked pose obtained from virtual screening, helping to eliminate false positives and refine the binding mode. indiamart.com The insights gained from MD simulations are crucial for understanding structure-activity relationships and for the rational design of new compounds with improved affinity and selectivity.

#### 5.4. Virtual Screening Methodologies for Novel Analogues

Virtual screening (VS) is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.gov This methodology is instrumental in the discovery of novel analogues of this compound with desired biological activities. VS can be broadly categorized into two main approaches: structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS). nih.govfishersci.se

SBVS relies on the three-dimensional structure of the target protein. nih.gov Molecular docking, a key SBVS technique, predicts the preferred orientation and binding affinity of a ligand when bound to a target. fishersci.sewikipedia.org This method has been used to screen pyridazine derivatives against various targets, such as the voltage-gated sodium channel receptor and the N-methyl-D-aspartate (NMDA) receptor, to identify potential anticonvulsant agents. wikipedia.org

LBVS, on the other hand, utilizes the structural information of known active compounds when the target structure is unknown. nih.govfishersci.se Pharmacophore modeling is a common LBVS method where a 3D arrangement of essential chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) responsible for a compound's biological activity is defined. nih.gov This pharmacophore model is then used as a query to search for new molecules with similar features. nih.gov Other LBVS approaches for pyridazine derivatives include the analysis of drug-likeness properties and lipophilicity indices to guide the design of compounds with favorable pharmacokinetic profiles, for instance, in the search for anti-Alzheimer's drugs. fishersci.atfishersci.at

These virtual screening methodologies have proven effective in identifying promising pyridazine derivatives for various therapeutic applications, accelerating the drug discovery pipeline. wikipedia.orgfishersci.atnih.gov

Diverse Applications of 3 Phenylpyridazine and Its Derivatives in Advanced Materials and Agrochemical Development

Applications in Opto-electronic Devices

The inherent electronic characteristics of the 3-phenylpyridazine core, particularly its electron-deficient nature, make it an attractive component for materials used in opto-electronic devices. This has led to its incorporation in both the emissive and host materials within OLEDs and as a key ligand in the design of highly efficient phosphorescent metal complexes.

Role in Organic Light-Emitting Diodes (OLEDs) as Emitters or Host Materials

In the architecture of OLEDs, the performance is critically dependent on the properties of the materials used in the emissive layer (EML). This layer typically consists of a host material doped with a phosphorescent guest (emitter). The this compound moiety has been effectively utilized in both roles.

As host materials , pyridazine-containing compounds are valued for their high triplet energies, which are necessary to confine the triplet excitons of the phosphorescent dopants, especially for blue-emitting devices. nih.govmit.edu For instance, pyrimidine-based hosts, which share the electron-deficient diazine characteristic with pyridazines, have been shown to be excellent for confining triplet excitons of iridium-based emitters like fac-tris(2-phenylpyridine)iridium(III) [Ir(ppy)₃] and iridium(III)bis(4,6-(difluorophenyl)pyridinato-N,C2′)picolinate (FIrpic). nih.govresearchgate.net Materials based on 1,3,5-triazine, another electron-deficient heterocycle, have also demonstrated very high external quantum efficiencies when used as a host for Ir(ppy)₃. mit.edu The principle extends to phenylpyridazine derivatives, which can be tailored to achieve high triplet energy levels and balanced charge transport, crucial for enhancing device efficiency and stability. acs.org

As emitters , the this compound scaffold is a key component of phosphorescent metal complexes. Homoleptic iridium(III) complexes using phenylpyridazine ligands have been synthesized and successfully applied in high-efficiency OLEDs. rsc.org Research has specifically focused on derivatives like 6-chloro-3-phenylpyridazine for creating both platinum(II) and iridium(III) complexes. mdpi.comresearchgate.net These organometallic compounds exhibit bright luminescence at room temperature, a prerequisite for practical OLED applications. The strong spin-orbit coupling induced by the heavy metal center (Ir or Pt) facilitates the emission of light from triplet states, enabling internal quantum efficiencies that approach 100%. mdpi.comrsc.org

The performance of an OLED device is characterized by several key metrics, as illustrated by devices using related phenyl-heterocyclic hosts and emitters.

Performance of OLEDs Featuring Phenyl-Heterocyclic Materials

This table summarizes the performance metrics of various Organic Light-Emitting Diodes (OLEDs) that utilize host or emitter materials containing phenyl-heterocyclic scaffolds, similar or related to this compound.

Host MaterialEmitter (Dopant)Max. External Quantum Efficiency (EQE)Power Efficiency (PE)Turn-on VoltageReference
3-phenyl-4-(1′-naphthyl)-5-phenyl-1,2,4-triazoleIr(ppy)₃15.4%40 lm/WNot Specified researchgate.net
H2 (Pyridinyl-carbazole derivative)FIrpic (15 wt.%)10.3%24.9 lm/WNot Specified openaccessjournals.com
H2 (Pyridinyl-carbazole derivative)Ir(ppy)₃ (10 wt.%)9.4%34.1 lm/W2.6 - 3.3 V openaccessjournals.com
TRZ2 (2,4,6-tris(carbazolo)-1,3,5-triazine)Ir(ppy)₃~10.2%14.0 lm/WNot Specified mit.edu
46DCzPPm (4,6-bis(3-(carbazol-9-yl)phenyl) pyrimidine)FIrpic13.5%Not Specified3.1 V nih.gov

Design of Phosphorescent Metal Complexes Incorporating this compound Scaffolds

The design of phosphorescent emitters is a cornerstone of OLED technology. Cyclometalated iridium(III) and platinum(II) complexes are paramount in this field due to their high phosphorescence quantum yields. rsc.orgresearchgate.net The this compound ligand and its derivatives have been successfully used to create such complexes. mdpi.comresearchgate.net

In a typical synthesis, a salt like IrCl₃·nH₂O is reacted with a phenylpyridazine derivative, such as 6-chloro-3-phenylpyridazine (H6Clppdz), through a cyclometalation reaction. mdpi.comresearchgate.net This initially forms a chloro-bridged dimer, (6Clppdz)₂Ir(µ-Cl)₂Ir(6Clppdz)₂. This dimer can then be cleaved with an ancillary ligand, like acetylacetone (B45752) (Hacac), to yield the desired monomeric complex, (6Clppdz)₂Ir(acac). mdpi.comresearchgate.net

The photophysical properties of these complexes are highly tunable. The emission color and efficiency are determined by the interplay between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is typically located on the metal center and the phenyl ring of the cyclometalating ligand, while the LUMO is centered on the N-heterocyclic part (the pyridazine (B1198779) ring). By modifying the ligands—for example, by adding electron-withdrawing or electron-donating groups—researchers can precisely adjust these energy levels and, consequently, the emission wavelength. For instance, the iridium complex (6Clppdz)₂Ir(acac) exhibits a broad emission band with a peak at 615 nm, resulting in bright orange-red luminescence. mdpi.comresearchgate.net In contrast, the corresponding platinum complex, (6Clppdz)Pt(acac), shows sharper emission bands at shorter wavelengths (541 and 580 nm). mdpi.comresearchgate.net This demonstrates how the choice of both the metal and the ligand structure dictates the final opto-electronic properties.

Contributions to Materials Science and Polymer Chemistry

Beyond opto-electronics, the this compound unit is a valuable building block for creating larger, functional molecular systems, including complex heterocyclic architectures and advanced polymers.

Building Blocks for Complex Heterocyclic Architectures

Heterocyclic compounds are fundamental building blocks in organic chemistry and materials science, serving as precursors for a vast range of functional molecules. The pyridazine core, in particular, is a useful platform for constructing more elaborate, fused heterocyclic systems.

A notable example is the synthesis of 1,2,3-triazolo[4,5-d]pyridazines. These fused systems are created by reacting 4,5-diaminopyridazine derivatives with a source of nitrite. rsc.org This type of reaction, where a new heterocyclic ring is fused onto the pyridazine scaffold, demonstrates the utility of pyridazines as reactive intermediates for building chemical diversity. Such fused polycyclic heteroaromatic systems are of great interest for applications in functional materials due to their extended π-conjugation and unique electronic properties. General synthetic strategies like intramolecular cyclization and dehydrogenative annulations are often employed to create these complex, multi-ring structures from simpler heterocyclic precursors. researchgate.net

Integration into Coordination Polymers and Functional Soft Materials

Coordination polymers (CPs) and metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. N-donor heterocyclic ligands, such as those containing pyridyl groups, are widely used as the organic linkers in these structures. researchgate.net The phenylpyridine scaffold is an excellent candidate for this purpose, acting as a mono- or bidentate linker to coordinate with metal centers.

Research has demonstrated the successful construction of CPs and MOFs using isomers like 2-phenylpyridine (B120327) and 4-phenylpyridine (B135609). nih.gov For example, 4-phenylpyridine has been used as a ligand to synthesize coordination polymers with zinc(II), silver(I), and lead(II), forming diverse one-, two-, or three-dimensional networks. In another key example, phosphorescent iridium tris(2-phenylpyridine) derivatives were functionalized with carboxylate groups and used as the bridging ligands to create highly porous, luminescent coordination polymers capable of sensing oxygen. nih.gov The this compound ligand, with its accessible nitrogen donor atoms and rigid structure, is similarly well-suited for creating such ordered, functional materials.

The same metal-ligand coordination that forms CPs can be used to create functional soft materials, such as metallosupramolecular polymers. These materials combine the processability of polymers with the unique electronic or catalytic functions provided by metal centers. The dynamic and reversible nature of the coordination bonds can impart stimuli-responsive properties, making them useful for sensors, self-healing materials, and nanoelectronics.

Development of Agrochemicals

The inherent biological activity of many heterocyclic compounds has made them a cornerstone of the agrochemical industry. The phenylpyridazine framework is present in several active ingredients developed for crop protection, particularly as herbicides.

One of the most prominent applications is in herbicidal compositions. A patented agrochemical formulation combines a phenylpyridazine derivative with a triketone herbicide to achieve effective weed control. Phenylpyridazine derivatives cited in this context include pyridate (B1679944) and pyridafol. These compositions are designed to be effective against a range of weeds in major crops like corn and soybeans.

The broader class of phenylpyridine derivatives has shown significant potential as herbicides that inhibit the protoporphyrinogen (B1215707) oxidase (PPO) enzyme, a critical target in weed management. The development of novel pyrazole (B372694) derivatives containing phenylpyridine moieties has also yielded compounds with high inhibitory activity against both broadleaf and grass weeds. This consistent success underscores the value of the phenyl-heterocycle substructure in designing new and effective agrochemical agents.

Herbicidal Activity and Plant Growth Regulation in Pyridazine Derivatives

Pyridazine derivatives have been extensively researched for their potential as herbicides and plant growth regulators. The 4-(3-Trifluoromethylphenyl)pyridazine series, for instance, is noted for its bleaching and herbicidal effects.

A study involving the synthesis of twenty-six novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives revealed significant herbicidal properties. Some of these compounds were found to completely inhibit chlorophyll (B73375) at a concentration of 1 microgram per milliliter. In greenhouse tests, certain derivatives demonstrated herbicidal activities equal to or greater than the commercial bleaching herbicide diflufenican (B1670562) against dicotyledonous plants at an application rate of 75 grams per hectare. The synthesis of these compounds started from ethyl 2-(3-trifluoromethylphenyl)acetate, leading to a key intermediate in five steps with a 51.5% total yield.

Similarly, research into 3-phenoxypyridazines and related compounds has shown their efficacy as pre-emergence herbicides. tandfonline.com Compounds like 3-phenoxy-, 3-(2-methylphenoxy)-, and 3-(2-ethylphenoxy)-pyridazines were particularly effective against barnyardgrass and spikerush without causing harm to rice plants. tandfonline.com Further investigation into the structure-activity relationship of these compounds aimed to develop new, practical herbicides for paddy fields. tandfonline.com

Another study focused on 3-aryloxy-6-chloro(or fluoro) pyridazines. Preliminary bioassays indicated that some of these compounds exhibited herbicidal activity against Brassica napus and Echinochloa crus-galli. nyxxb.cn For example, at a concentration of 100 μg/mL, compounds Ⅲ3, Ⅲ8, and Ⅳ2 showed inhibition rates of 95.7%, 96.1%, and 91.2% against E. crus-galli, respectively. nyxxb.cn

The design and synthesis of 6-Methyl-4-(3-trifluoromethylphenyl)pyridazin-3(2H)-one (T-1) were based on comparative molecular field analysis of other herbicidal compounds. researchgate.net This compound exhibited good herbicidal and bleaching activities in various tests, including those on barnyardgrass and rape. researchgate.net

The herbicidal potential of pyridazine derivatives is often linked to their ability to inhibit phytoene (B131915) desaturase, a key enzyme in carotenoid biosynthesis. researchgate.net Structure-activity relationship studies have shown that the presence of a substituted phenoxy group at the 3-position of the pyridazine ring and an electron-withdrawing group at the para-position of the benzene (B151609) ring are crucial for high herbicidal activity.

In addition to herbicidal effects, some pyridazine derivatives have shown potential as plant growth regulators. researchgate.net For example, certain synthesized pyridazine derivatives exhibited growth-stimulatory activity in common bean (Phaseolus vulgaris L.) plants, affecting germination, morphogenesis, and peroxidase activity. researchgate.net

Table 1: Herbicidal Activity of Selected Pyridazine Derivatives

Compound/Derivative Class Target Weeds Key Findings Reference
3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine Dicotyledonous plants Complete chlorophyll inhibition at 1 µg/mL; activity comparable to diflufenican.
3-Phenoxypyridazines Barnyardgrass, spikerush Potent pre-emergence effects with no injury to rice plants. tandfonline.com tandfonline.com
3-Aryloxy-6-chloro(or fluoro) pyridazines Brassica napus, Echinochloa crus-galli Inhibition rates up to 96.1% against E. crus-galli at 100 µg/mL. nyxxb.cn nyxxb.cn
6-Methyl-4-(3-trifluoromethylphenyl)pyridazin-3(2H)-one (T-1) Barnyardgrass, rape Good herbicidal and bleaching activities. researchgate.net researchgate.net
3-(substituted benzyloxy or phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazine General weeds Excellent herbicidal activities, some at a dose of 7.5 g ha⁻¹.

Corrosion Inhibition Studies

The unique molecular structure of pyridazine derivatives, which includes nitrogen heteroatoms and often π-electron systems, makes them effective corrosion inhibitors, particularly for mild steel in acidic environments. figshare.comresearchgate.nettandfonline.com These compounds function by adsorbing onto the metal surface, forming a protective layer that minimizes metal dissolution. figshare.comtandfonline.com

A study on two newly developed pyridazine-based compounds, PZ-oxy and PZ-yl, demonstrated high inhibition efficiencies of 94% and 96%, respectively, for mild steel in 1 M HCl. figshare.comtandfonline.com This protective action was maintained at temperatures up to 328 K. figshare.comtandfonline.com The adsorption process involves both physisorption, through electrostatic interactions, and chemisorption, via electron donation from nitrogen and oxygen atoms to the vacant d-orbitals of iron. tandfonline.com This forms stable Fe-inhibitor complexes, displacing water molecules from the metal surface. figshare.comtandfonline.com

Research on other pyridazine derivatives, such as 2-(6-chloropyridazin-3-yl)-2-phenylacetonitrile (B1588485) (P1) and 3-(6-chloro-3-pyridazinyl)-1H-indole (P2), also showed excellent protection for mild steel in 1 M HCl. researchgate.net The presence of more nitrogen atoms and unsaturated groups in these molecules was linked to their superior performance. researchgate.net The adsorption of these inhibitors was found to follow the Langmuir and Temkin isotherm models, indicating a combination of physisorption and chemisorption. researchgate.net

Another study investigated the corrosion inhibition of C38 steel in 1M HCl by 5-(2-chlorobenzyl)-2,6-dimethylpyridazin-3-one (CBDP). derpharmachemica.com The results showed that this compound is an effective inhibitor, with its efficiency increasing as the temperature decreases. derpharmachemica.com The adsorption of CBDP on the steel surface was consistent with the Langmuir adsorption isotherm. derpharmachemica.com

The corrosion inhibition efficiency of 6-phenylpyridazine-3(2H)-thione (PPT) for carbon steel in 2.0 M H3PO4 has also been studied. researchgate.net Results from weight loss, polarization, and electrochemical impedance spectroscopy confirmed that PPT is a good inhibitor in this medium. researchgate.net Polarization studies revealed that PPT functions as a mixed-type inhibitor, affecting both anodic and cathodic reactions. researchgate.net

Computational studies, such as Density Functional Theory (DFT), have been employed to understand the electronic properties that govern the inhibition efficiency of these compounds. figshare.comresearchgate.net These theoretical calculations help in correlating the molecular structure of the inhibitors with their protective performance. researchgate.net

Table 2: Corrosion Inhibition Efficiency of Selected Pyridazine Derivatives

Inhibitor Metal Corrosive Medium Inhibition Efficiency (%) Key Findings Reference
PZ-oxy Mild Steel 1 M HCl 94 Forms a protective layer, sustained performance up to 328 K. figshare.comtandfonline.com figshare.comtandfonline.com
PZ-yl Mild Steel 1 M HCl 96 Adsorption involves both physisorption and chemisorption. figshare.comtandfonline.com figshare.comtandfonline.com
2-(6-chloropyridazin-3-yl)-2-phenylacetonitrile (P1) Mild Steel 1 M HCl High Mixed-type inhibitor; efficiency linked to more N atoms and unsaturated groups. researchgate.net researchgate.net
3-(6-chloro-3-pyridazinyl)-1H-indole (P2) Mild Steel 1 M HCl High Adsorption follows Langmuir and Temkin isotherms. researchgate.net researchgate.net
5-(2-chlorobenzyl)-2,6-dimethylpyridazin-3-one (CBDP) C38 Steel 1 M HCl High Efficiency increases with decreasing temperature; follows Langmuir isotherm. derpharmachemica.com derpharmachemica.com
6-phenylpyridazine-3(2H)-thione (PPT) Carbon Steel 2.0 M H3PO4 Good Acts as a mixed-type inhibitor. researchgate.net researchgate.net

Emerging Research Avenues and Future Perspectives for 3 Phenylpyridazine Chemistry

Exploration of Novel and Unprecedented Synthetic Methodologies

The synthesis of pyridazine (B1198779) derivatives is an area of active research, with a focus on developing more efficient, sustainable, and diverse methodologies. researchgate.net

Multi-Component Reactions (MCRs): MCRs are powerful tools in synthetic chemistry, allowing the formation of complex molecules from three or more starting materials in a single step. organic-chemistry.org The development of novel MCRs is a key strategy for creating libraries of functionalized pyridines and pyridazines. scitechnol.comresearchgate.netbibliomed.orgresearchgate.net For instance, a one-pot, three-component reaction involving malononitrile, arylglyoxals, and hydrazine (B178648) hydrate (B1144303) has been developed for the synthesis of 3-amino-5-arylpyridazine-4-carbonitriles at room temperature. These methods offer high atom economy and reduce the number of purification steps, making them environmentally friendly and cost-effective. Future research will likely focus on expanding the scope of MCRs to generate unprecedented 3-phenylpyridazine scaffolds.

C-H Activation Strategies: Direct C-H functionalization has emerged as a transformative approach in organic synthesis, enabling the direct conversion of C-H bonds into new C-C or C-X bonds. acs.org This strategy avoids the need for pre-functionalized starting materials, thus shortening synthetic routes. For pyridazine and related heterocycles, C-H activation presents a significant challenge due to the coordinating ability of the ring nitrogen atoms, which can interfere with metal catalysts. ingentaconnect.comeurekaselect.com However, recent advances have demonstrated successful regioselective C-H activation on the pyridine (B92270) ring itself, often mediated by N-oxides or specialized catalyst systems. ingentaconnect.comeurekaselect.comrsc.org Palladium-catalyzed C-H activation has been particularly effective for the ortho-functionalization of 2-phenylpyridines. rsc.org Future work will aim to develop catalysts and conditions that allow for the selective C-H functionalization of the this compound core at various positions, providing rapid access to novel derivatives. nih.gov

Visible Light-Induced Synthesis: Photochemical methods are gaining traction as sustainable synthetic tools. mdpi.com Visible-light-induced reactions, often employing photocatalysts, can proceed under mild conditions and enable unique transformations through radical pathways or via electron donor-acceptor (EDA) complexes. mdpi.com These strategies have been successfully applied to the C-H functionalization of various heterocycles. The application of photochemistry to this compound synthesis and functionalization is a promising future direction that could unlock new chemical space.

Discovery of Undiscovered Reactivity Patterns and Transformation Pathways

Beyond new synthetic methods, there is a continuous effort to discover novel ways in which the this compound scaffold can be chemically transformed.

Regioselective Functionalization: Controlling the position of new functional groups on the pyridazine ring is crucial for structure-activity relationship studies. Researchers are exploring methods to achieve high regioselectivity. For example, directed ortho-metalation using specific bases like TMPLi (2,2,6,6-tetramethylpiperidyllithium) or bimetallic reagents has been shown to functionalize the pyridazine ring with high precision. researchgate.net Lewis acids can also be used to direct metalation to specific positions, such as the C4 position, by forming a complex with the pyridazine nitrogens. researchgate.netresearchgate.net The reaction of phenyllithium (B1222949) with 3-alkylpyridines has shown that the steric bulk of substituents can direct phenylation to either the 2- or 5-position. cdnsciencepub.com Further exploration of these directing effects will enable the synthesis of previously inaccessible isomers.

Novel Coupling Reactions: Palladium-catalyzed cross-coupling reactions are a mainstay for creating new bonds. vulcanchem.com The bromine atom in 3-bromo-6-phenylpyridazine, for example, is readily displaced in Suzuki couplings to introduce diverse aryl groups. vulcanchem.com The development of new catalytic systems and coupling partners will continue to expand the range of accessible this compound derivatives. This includes exploring reactions like rollover cyclometalation, which allows for the activation of remote C-H bonds in a highly regioselective manner. mdpi.com

Advanced Computational Modeling and Data-Driven Discovery Strategies

Computational chemistry and machine learning are becoming indispensable tools for accelerating discovery in chemical sciences.

Computational Modeling: Quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to investigate the properties of pyridazine derivatives. These calculations can predict molecular geometries, electronic properties, and spectroscopic signatures, providing insights that complement experimental work. researchgate.net DFT studies have been used to analyze the transition state barriers for radical C-H functionalization, aiding in the prediction of regioselectivity. researchgate.net Such computational models help in understanding reaction mechanisms and in the rational design of new molecules with desired properties. acs.org

Computational MethodBasis SetInvestigated Properties of Phenylpyridazine and Derivatives
Density Functional Theory (DFT)6-311++G(d,p)Optimized molecular geometry, conformational analysis, vibrational frequencies, UV/vis spectra, NMR chemical shifts, HOMO-LUMO analysis, molecular electrostatic potential (MEP).
Time-Dependent DFT (TD-DFT)Not specifiedVertical excitation energies, electronic absorption spectra.
Random Forest (Machine Learning)Not applicableRegioselectivity prediction in radical C-H functionalization based on computed properties of reactants. researchgate.net

Integration with Supramolecular Chemistry and Nanotechnology for Advanced Systems

The unique electronic and structural features of this compound make it an attractive component for building advanced materials through molecular self-assembly.

Supramolecular Assemblies: Supramolecular chemistry involves the design of complex, ordered structures held together by non-covalent interactions. This compound and its derivatives can act as ligands that coordinate with metal ions to form discrete metallacycles or extended coordination polymers. tandfonline.combohrium.comrsc.org For example, thiolato-bridged manganese(I)-based metallarectangles have been synthesized through a one-pot, three-precursor self-assembly process. bohrium.com The ability to "tune" these assemblies by modifying the pyridazine ligand opens up possibilities for creating functional materials like molecular channels or sensors. tandfonline.com

Nanotechnology and Materials Science: In nanotechnology, this compound derivatives are being explored as key components in advanced electronic and photonic devices. Iridium(III) complexes containing phenylpyridine or phenylpyridazine ligands are highly efficient phosphorescent emitters used in Organic Light-Emitting Diodes (OLEDs). ossila.commdpi.com These complexes can achieve near-100% internal quantum efficiency, leading to very bright and efficient displays. ossila.com Research is focused on synthesizing new complexes with improved stability and color purity. frontiersin.orgrsc.orgrsc.org For instance, introducing sterically hindered groups to phenylpyridazine ligands can reduce self-quenching, allowing for highly efficient OLEDs even at high doping concentrations or in non-doped devices. rsc.org

Multidisciplinary Research Collaborations and Translational Studies

The diverse properties of this compound derivatives make them valuable in a wide range of fields, fostering collaborations between chemists, biologists, and materials scientists. escholarship.orgresearchgate.net

Medicinal Chemistry: The pyridazine core is a "privileged scaffold" in drug discovery, appearing in molecules with a wide array of biological activities. ajol.infobohrium.com Derivatives have been investigated for numerous therapeutic applications:

Anti-inflammatory Agents: Pyridazine derivatives have been designed as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in chronic inflammation, offering a potential alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs). bohrium.commdpi.comnih.gov

Anticancer Agents: Various transition metal complexes of pyridazine derivatives have shown cytotoxicity against cancer cell lines. vulcanchem.combohrium.com Other derivatives have been synthesized and evaluated for their antiproliferative activity against various cancers, including hepatocellular carcinoma and breast adenocarcinoma. jst.go.jp

Antimicrobial and Antiviral Agents: Researchers have synthesized and tested novel pyridazine compounds for their activity against pathogenic bacteria and fungi. ajol.infojst.go.jp

Neurodegenerative Diseases: Stimulator of interferon genes (STING) is a target for activating innate immune responses, and 3-(fluoro-imidazolyl)pyridazine derivatives have been discovered as potent STING agonists with potential applications in cancer immunotherapy. acs.org

Agrochemicals: The search for new, effective, and safe herbicides and pesticides is a major area of research. Phenylpyridine derivatives have been shown to possess potent herbicidal activity, demonstrating the translational potential of this chemical class beyond medicine.

This multidisciplinary interest drives the synthesis of new compound libraries and fuels the development of more efficient synthetic and analytical techniques. researchgate.netdntb.gov.uaijfmr.com The continued collaboration across scientific disciplines will be essential to fully realize the potential of this compound chemistry in addressing challenges in health, materials, and agriculture.

Q & A

Q. What are the key considerations for designing a synthesis protocol for 3-Phenylpyridazine?

Methodological Answer:

  • Catalyst Selection : Use iron-catalyzed cross-coupling (e.g., arylboronic acids with unactivated heterocycles) to optimize yield and regioselectivity .
  • Purification : Employ column chromatography with silica gel or preparative HPLC to isolate the compound, followed by recrystallization in ethanol or acetonitrile for high-purity crystals .
  • Characterization : Validate the product using 1H^1H, 13C^{13}C, and DEPT NMR spectroscopy (e.g., aromatic proton signals at δ 7.2–8.5 ppm) and compare with reference spectra .

Q. How can researchers validate the purity and structural integrity of synthesized this compound?

Methodological Answer:

  • Analytical Techniques : Combine gas chromatography (GC) with mass spectrometry (MS) to confirm molecular weight and purity (e.g., fragmentation patterns matching NIST reference data) .
  • Crystallography : Perform single-crystal X-ray diffraction (SC-XRD) to resolve bond lengths and angles (e.g., C–C bonds in the pyridazine ring averaging 1.39 Å) .
  • Elemental Analysis : Verify C, H, N content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How should researchers address contradictions in spectroscopic data during structural elucidation of this compound derivatives?

Methodological Answer:

  • Iterative Validation : Re-examine NMR sample preparation (e.g., solvent purity, deuterated solvent selection) to rule out solvent-induced shifts .
  • Cross-Technique Correlation : Compare NMR data with SC-XRD results (e.g., discrepancies in aromatic proton assignments may indicate polymorphism or solvate formation) .
  • Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and compare with experimental NMR spectra .

Q. What strategies optimize the functionalization of this compound for bioactive derivative development?

Methodological Answer:

  • Reagent Selection : Use aminopyridazine precursors (e.g., 3-amino-6-phenylpyridazine) with hydrazines or diazonium salts to generate triazolo or pyrazole derivatives .
  • Reaction Monitoring : Employ thin-layer chromatography (TLC) or in-situ FTIR to track reaction progress and intermediate stability .
  • Bioactivity Screening : Prioritize derivatives with electron-withdrawing substituents (e.g., -CF3_3) for enhanced binding in enzyme inhibition assays .

Q. How can computational models be validated against experimental data for this compound-based compounds?

Methodological Answer:

  • Parameter Matching : Compare computed bond lengths (e.g., DFT-optimized C–N bond lengths) with SC-XRD data (e.g., 1.34 Å vs. 1.35 Å experimental) .
  • Thermodynamic Consistency : Validate Gibbs free energy profiles of reaction pathways using calorimetric data (e.g., ΔG^\circ within ±2 kcal/mol) .
  • Machine Learning : Train models on high-quality crystallographic datasets (e.g., CCDC entries) to predict solubility or stability .

Data Analysis & Interpretation

Q. What methodologies resolve discrepancies between theoretical and experimental UV-Vis spectra of this compound complexes?

Methodological Answer:

  • Solvent Effects : Account for solvent polarity in TD-DFT calculations (e.g., IEFPCM model for ethanol) to align λmax_{\text{max}} predictions .
  • Aggregation Studies : Perform concentration-dependent UV-Vis assays to rule out π-π stacking artifacts .
  • Vibrational Coupling : Overlay experimental IR spectra with computed vibrational modes to identify overlooked transitions .

Q. How can researchers design robust controls for catalytic studies involving this compound?

Methodological Answer:

  • Blank Reactions : Run parallel reactions without the catalyst (e.g., iron or palladium) to quantify background coupling rates .
  • Isotopic Labeling : Use 13C^{13}C-labeled arylboronic acids to track cross-coupling efficiency via 13C^{13}C NMR .
  • Kinetic Profiling : Monitor reaction progress via GC-MS at fixed intervals to identify rate-limiting steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Phenylpyridazine
Reactant of Route 2
Reactant of Route 2
3-Phenylpyridazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.